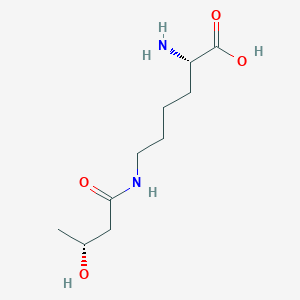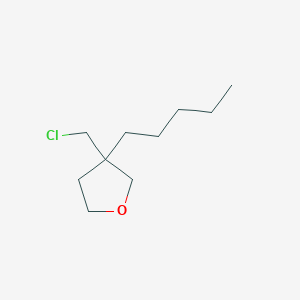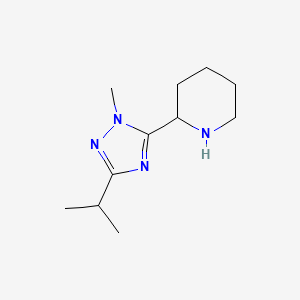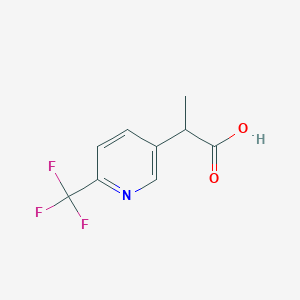
(S)-2-Amino-6-((R)-3-hydroxybutanamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a hydroxybutanamido group, and a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate chiral starting materials, such as (S)-2-aminohexanoic acid and ®-3-hydroxybutanoic acid.
Coupling Reaction: The amino group of (S)-2-aminohexanoic acid is coupled with the carboxyl group of ®-3-hydroxybutanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an amide bond.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid may involve:
Enzymatic Synthesis: Utilizing enzymes such as lipases or proteases to catalyze the coupling reaction, which can offer higher selectivity and yield.
Fermentation: Employing microbial fermentation processes to produce the chiral starting materials, followed by chemical coupling.
Optimization: Continuous optimization of reaction conditions, such as temperature, pH, and solvent choice, to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The amide bond can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
(S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in protein structure and function, as well as its potential as a precursor for bioactive peptides.
Medicine: Investigated for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor agonists.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor, affecting processes such as signal transduction and gene expression.
類似化合物との比較
(S)-2-Aminohexanoic acid: Lacks the hydroxybutanamido group, making it less versatile in chemical reactions.
®-3-Hydroxybutanoic acid: Lacks the aminohexanoic acid backbone, limiting its applications in peptide synthesis.
Uniqueness: (S)-2-Amino-6-(®-3-hydroxybutanamido)hexanoic acid is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields.
特性
分子式 |
C10H20N2O4 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[(3R)-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C10H20N2O4/c1-7(13)6-9(14)12-5-3-2-4-8(11)10(15)16/h7-8,13H,2-6,11H2,1H3,(H,12,14)(H,15,16)/t7-,8+/m1/s1 |
InChIキー |
NFPICWYWQOLZEW-SFYZADRCSA-N |
異性体SMILES |
C[C@H](CC(=O)NCCCC[C@@H](C(=O)O)N)O |
正規SMILES |
CC(CC(=O)NCCCCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(Phenanthren-3-yl)phenyl)-[1,1'-biphenyl]-4-amine](/img/structure/B13642012.png)
![8-Azabicyclo[3.2.1]octane-8-carbonylchloride](/img/structure/B13642020.png)




![methyl 3-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]prop-2-enoate](/img/structure/B13642052.png)
![7-Ethyl-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13642054.png)






